



Application Notes and Protocols for Erasin UBXD2 Antibody in Western Blot Analysis

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting information for the use of the erasin (UBXD2) antibody in Western blot analysis. Erasin, also known as UBX Domain Containing 2 (UBXD2), is an integral membrane protein of the endoplasmic reticulum (ER) and nuclear envelope. It plays a crucial role in the ER-associated protein degradation (ERAD) pathway by interacting with the p97/VCP protein complex.[1][2] This pathway is essential for cellular homeostasis, and its dysfunction has been implicated in various diseases, including neurodegenerative disorders like Alzheimer's disease.[1][2][3]

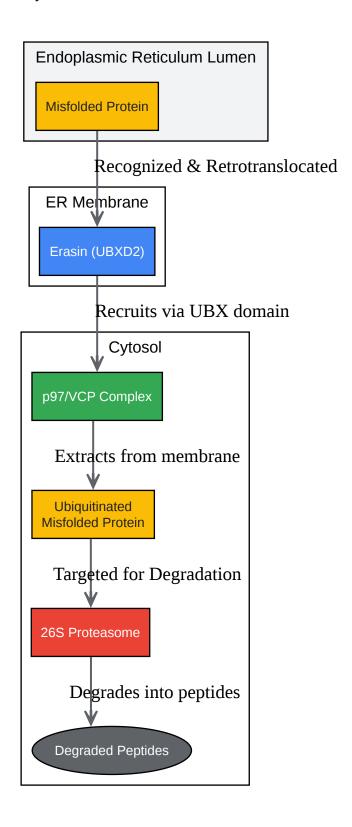
Protein Function and Signaling Pathway

Erasin (UBXD2) is a highly conserved mammalian protein characterized by a C-terminal UBX domain.[1][2] This domain facilitates the interaction with p97/valosin-containing protein (VCP), an AAA-ATPase that is a central component of the ERAD machinery.[1][2][4] The ERAD pathway is responsible for the recognition and elimination of misfolded and unfolded proteins from the endoplasmic reticulum.

Overexpression of erasin has been shown to enhance the degradation of ERAD substrates, while its reduction can inhibit this process.[1][3] Furthermore, erasin levels are upregulated in response to ER stress.[1][2] This suggests that erasin is a key regulatory component of the ERAD pathway. In the context of Alzheimer's disease, erasin has been observed to accumulate in neurons undergoing neurofibrillary degeneration.[1][2]



Below is a diagram illustrating the central role of erasin (UBXD2) in the ER-associated protein degradation (ERAD) pathway.



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Caption: Role of Erasin (UBXD2) in the ERAD Pathway.

Quantitative Data Summary

The following table summarizes key quantitative information for the use of the erasin UBXD2 antibody in Western blot analysis.

Parameter	Value	Source
Target Protein	erasin (UBXD2)	[5]
Alternative Names	UBXN4, FLJ23318, KIAA0242, UBXDC1	[5]
Molecular Weight (Predicted)	57 kDa	[5]
Molecular Weight (Observed)	~64 kDa	[6]
Host Species	Rabbit	[5]
Clonality	Polyclonal	[5]
Recommended Primary Antibody Concentration	2.5 μg/mL	[5]
Recommended Secondary Antibody Dilution (HRP- conjugated)	1:50,000 - 1:100,000	[5]
Positive Control	HepG2 cell lysate	[5]

Detailed Experimental Protocol: Western Blotting

This protocol provides a step-by-step guide for detecting erasin (UBXD2) in cell lysates using Western blotting.

Sample Preparation (Cell Lysate)

- Cell Collection:
 - Adherent Cells: Wash cells with ice-cold PBS. Scrape cells in fresh ice-cold PBS and centrifuge at 400 x g for 5 minutes at 4°C. Discard the supernatant.[7]



- Suspension Cells: Centrifuge cells at 400 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet with ice-cold PBS. Repeat the centrifugation and discard the supernatant.[7]
- Lysis: Resuspend the cell pellet in RIPA buffer (or another suitable lysis buffer) containing protease inhibitors.
- Incubation: Incubate the lysate on ice for 30 minutes, vortexing occasionally.
- Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Supernatant Collection: Transfer the supernatant (protein lysate) to a new pre-chilled microfuge tube.
- Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

SDS-PAGE and Protein Transfer

- Sample Preparation for Loading: Mix 20-30 μg of protein lysate with an equal volume of 2x Laemmli sample buffer.
- Denaturation: Boil the samples at 95-100°C for 5 minutes.
- Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel (10% or 12% gel is recommended). Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Follow the manufacturer's protocol for the transfer apparatus.

Immunoblotting

 Blocking: After transfer, rinse the membrane with deionized water. Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.[7]



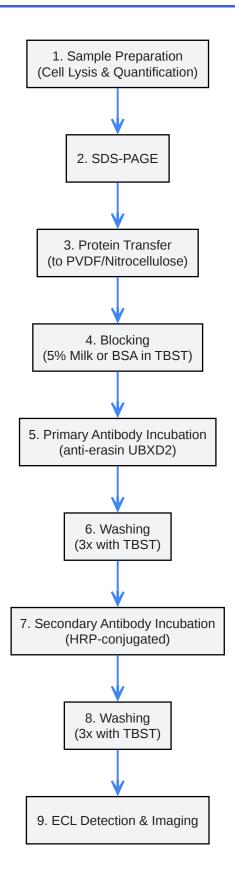
- Primary Antibody Incubation:
 - Dilute the erasin UBXD2 primary antibody to a final concentration of 2.5 μg/mL in the blocking buffer.[5]
 - Incubate the membrane with the diluted primary antibody overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- · Secondary Antibody Incubation:
 - Dilute an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) in the blocking buffer at a dilution of 1:50,000 to 1:100,000.[5]
 - Incubate the membrane with the diluted secondary antibody for 1 hour at room temperature with gentle agitation.
- Final Washes: Wash the membrane three times for 10 minutes each with TBST.

Detection

- Substrate Preparation: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
- Signal Development: Incubate the membrane with the ECL substrate for the recommended time (typically 1-5 minutes).
- Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or by exposing the membrane to X-ray film.

The following diagram outlines the key steps in the Western blot workflow for erasin (UBXD2) detection.





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Caption: Western Blot Workflow for Erasin (UBXD2).



Troubleshooting and Further Information

- No Signal: Increase the amount of protein loaded, increase the primary antibody concentration, or extend the incubation time. Ensure the secondary antibody is compatible with the primary antibody.
- High Background: Increase the number and duration of washing steps. Ensure the blocking buffer is fresh and properly prepared.
- Non-specific Bands: Optimize the antibody concentrations. Ensure that the lysis buffer contains sufficient protease inhibitors.

For further optimization, it is recommended to perform a titration of the primary and secondary antibodies to determine the optimal concentrations for your specific experimental conditions.

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